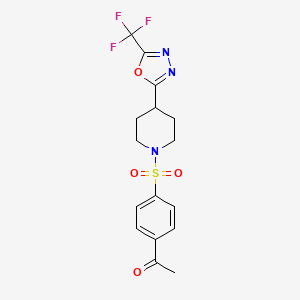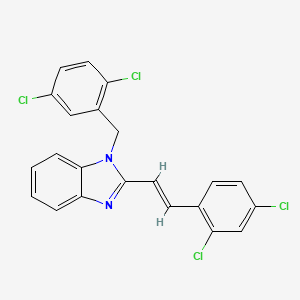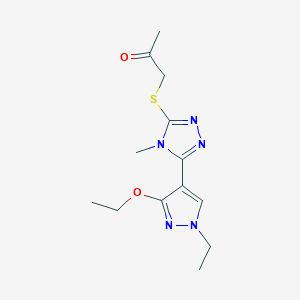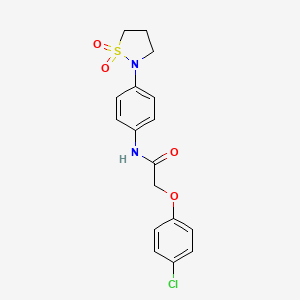
1-(4-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains several functional groups. These include a trifluoromethyl group, an oxadiazole ring, a piperidine ring, a sulfonyl group, and a phenyl group attached to an ethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, such as 1-(4-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone, are a focus in research due to their biological activities. Researchers synthesized a series of these compounds and evaluated them for butyrylcholinesterase (BChE) enzyme inhibition and performed molecular docking studies to understand ligand-BChE binding affinity (Khalid et al., 2016).
Electrophilic Trifluoromethylthiolation Reactions
Another study highlighted the use of related compounds in electrophilic trifluoromethylthiolation reactions. These reactions are essential for synthesizing various organic molecules with potential biological applications (Huang et al., 2016).
Antibacterial Applications
Researchers have synthesized N-substituted derivatives of these compounds, evaluating their antibacterial activity against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity (Khalid et al., 2016).
Cationic Cyclisations in Chemical Synthesis
The utility of these compounds in chemical synthesis, particularly in cationic cyclisations for creating pyrrolidines and polycyclic systems, has been explored (Haskins & Knight, 2002).
Potential Anticancer Activity
Some derivatives of these compounds were synthesized and evaluated for their anticancer activity, particularly against the breast cancer cell line MCF7, indicating their potential as therapeutic agents (Bashandy et al., 2011).
HIV-1 Replication Inhibition
Novel derivatives were synthesized and identified as inhibitors of HIV-1 replication, showing promise in the development of new antiviral therapies (Che et al., 2015).
1,3-Dipolar Cycloaddition Reactions
The compound's derivatives have been used in 1,3-dipolar cycloaddition reactions, a vital reaction in organic synthesis for creating various heterocyclic compounds (Greig et al., 1987).
Cytotoxic Studies and Docking Studies
Research has been conducted on synthesizing derivatives for cytotoxic studies and molecular docking to understand their pharmacokinetic nature and potential biological applications (Govindhan et al., 2017).
Antimicrobial Activity
Several derivatives of these compounds have shown significant antimicrobial activity, indicating their potential as new antimicrobial agents (Jadhav et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antiviral properties, suggesting that the compound may target viral proteins .
Mode of Action
It is suggested that similar compounds may inhibit viral replication by binding to viral proteins .
Biochemical Pathways
It is suggested that similar compounds may interfere with the replication of viruses, which would affect the viral life cycle .
Pharmacokinetics
In silico studies have emphasized the reliable pharmacokinetic properties of similar compounds .
Result of Action
It is suggested that similar compounds may decrease viral gene expression .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c1-10(23)11-2-4-13(5-3-11)27(24,25)22-8-6-12(7-9-22)14-20-21-15(26-14)16(17,18)19/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFNZCQFIDAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)
![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)
![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)
![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)


![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)
